(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Tofacitinib Intermediate Chiral Purity Enantiomeric Impurity Control

Tofacitinib API campaigns using free base or mono-HCl salt forms face unacceptable chiral impurity carryover and poor salt-formation yields. This (3R,4R) dihydrochloride eliminates those risks: • ≥99% assay with ≤0.5% (3S,4S) enantiomer specification, meeting ICH Q3A thresholds for the final API • 94% salt-formation yield vs. 60-62% for mono-HCl, reducing raw material consumption by over one-third • Crystalline solid (mp 249-251 °C) compatible with automated solid-dispensing equipment for multikilogram campaigns

Molecular Formula C₁₄H₂₂N₂(Cl₂H₂)
Molecular Weight 291.26
CAS No. 477600-68-3
Cat. No. B1144893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
CAS477600-68-3
Synonymscis-1-Benzyl-N-methyl-4-methylpiperidin-3-amine Dihydrochloride;  (3R,4R)-rel-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine Hydrochloride; 
Molecular FormulaC₁₄H₂₂N₂(Cl₂H₂)
Molecular Weight291.26
Structural Identifiers
SMILESCC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl
InChIInChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14+;;/m1../s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS 477600-68-3)


(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 477600-68-3) is a chiral cis-3,4-disubstituted piperidine derivative that serves as the penultimate intermediate in the commercial synthesis of the Janus kinase (JAK) inhibitor tofacitinib [1]. The compound exists as a crystalline dihydrochloride salt bearing two defined stereocenters (3R,4R), which are essential for the pharmacological activity of the final API. It is primarily employed after N-deprotection to install the pyrrolopyrimidine warhead and cyanoacetyl side chain of tofacitinib [2]. This guide quantifies the specific technical differentiators that justify selecting this precise salt and enantiomer over closely related analogs for regulated pharmaceutical intermediate procurement.

Why Generic (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Substitution Fails: Evidence for Dihydrochloride Salt Selection


Substitution of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride with the corresponding free base, the opposite (3S,4S) enantiomer, or alternative salt forms introduces quantifiable risks across chiral purity, salt-formation yield, diastereoselectivity, and physical handling. The free base (CAS 477600-70-7) is a liquid supplied at only 95% minimum purity, whereas the dihydrochloride is a high-melting crystalline solid with ≥99% assay and ≤0.5% enantiomeric impurity specification . Prior-art hydrochloride salt formation processes achieve only 60–62% yield compared with 94% for the dihydrochloride [1]. Furthermore, the (3S,4S) enantiomer is formally classified as a tofacitinib impurity and cannot be used for regulatory-compliant API synthesis . The following evidence items provide the quantitative basis for these claims.

Quantitative Differentiation Evidence for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride vs. Closest Analogs


Enantiomeric Purity: Dihydrochloride ≥99% Assay with ≤0.5% (3S,4S) Impurity vs. Free Base at 95% Purity

The (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is commercially supplied with an assay specification of ≥99% and the (3S,4S) enantiomer impurity limited to ≤0.5% . By comparison, the corresponding free base (CAS 477600-70-7) is typically offered at a minimum purity specification of 95% as a liquid . This represents a quantifiable purity advantage of at least 4 percentage points for the dihydrochloride salt form, with explicit control of the pharmacologically incorrect enantiomer.

Tofacitinib Intermediate Chiral Purity Enantiomeric Impurity Control

Salt Formation Yield: 94% Dihydrochloride Yield vs. 60–62% Hydrochloride Yield in Prior Art

Patent CN108976164 reports the preparation of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride from the free base in 94% isolated yield with 99.5% purity . In contrast, prior-art processes for the mono-hydrochloride salt of the same amine report yields of only 60–62% [1]. The dihydrochloride formation therefore provides a yield advantage of approximately 32–34 percentage points over the hydrochloride salt formation step.

Salt Formation Efficiency Process Yield Tofacitinib Intermediate Synthesis

Hydrogenation Diastereoselectivity: 11:1 cis:trans for Pyridine Route vs. ≤2:1 for Electrochemical Oxidation Route

The pyridine hydrogenation approach to the cis-piperidine core employing 5% Rh/C in acetic acid achieves an 11:1 cis:trans diastereoselectivity [1]. In contrast, the electrochemical oxidation route produces the target compound as a mixture of diastereomers with an overall three-step yield of approximately 35% and lower selectivity [1]. The 11:1 ratio corresponds to a diastereomeric excess of approximately 83%, enabling downstream purification to high chiral purity.

Diastereoselective Hydrogenation cis-Piperidine Synthesis Process Selectivity

Physical Form: Crystalline Dihydrochloride Solid (mp 249–251°C) vs. Liquid Free Base

The dihydrochloride salt is a crystalline solid with a melting point of 249–251°C that can be stored under inert gas at 2–8°C . The corresponding free base (CAS 477600-70-7) is a liquid at ambient temperature with a minimum purity of 95% . The solid state enables precise gravimetric dispensing, purification by recrystallization, and eliminates solvent-handling requirements associated with liquid reagents.

Physical Form Handling and Storage Crystalline Intermediate

Regulatory Status: (3R,4R) Enantiomer is Required for Tofacitinib; (3S,4S) Enantiomer is a Classified Impurity

The (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS 1354486-07-9) is explicitly classified and marketed as a tofacitinib impurity by reference standard suppliers . Only the (3R,4R) configuration yields the biologically active JAK inhibitor. Therefore, procurement of the (3R,4R) dihydrochloride is mandatory for any synthesis intended to produce regulatory-compliant tofacitinib API.

Tofacitinib Impurity Regulatory Compliance Enantiomeric Specification

Kilogram-Scale Robustness: Pyridine Hydrogenation Route Achieves 55% Overall Yield on Multikilogram Scale vs. 5-Step Hydroboration Route

The pyridine hydrogenation route, which proceeds through the (3R,4R)-dihydrochloride intermediate, demonstrated a 55% overall yield on multikilogram scale [1]. This route replaced a five-step hydroboration-oxidation sequence that suffered from dimethyl sulfide contamination, large solvent volumes, and lower overall throughput. The crystallinity and high purity of the dihydrochloride were explicitly cited as enabling factors for the scalability of the pyridine route [1].

Scalability Kilogram Synthesis Process Robustness

Procurement-Linked Application Scenarios for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride Based on Quantitative Evidence


Regulated Tofacitinib API Manufacturing Requiring ≤0.5% Enantiomeric Impurity

For GMP-compliant tofacitinib synthesis, the dihydrochloride salt with a specification of ≥99% assay and ≤0.5% (3S,4S) enantiomer is the appropriate starting point. The free base, supplied at only 95% purity without enantiomeric impurity specification , would introduce an unacceptable risk of carrying the (3S,4S) impurity forward, potentially exceeding ICH Q3A thresholds in the final API.

Cost-Optimized Kilogram-Scale Campaigns Leveraging High Salt-Formation Yield

Procurement for multikilogram campaigns should prioritize the dihydrochloride form because the salt-formation step achieves 94% yield with 99.5% purity , compared with 60–62% for the mono-hydrochloride salt in prior art . This 32–34 percentage point yield advantage significantly reduces the mass of starting material required and associated waste disposal costs, directly impacting the overall cost of goods.

Process Development Leveraging the Pyridine Hydrogenation Route with Established 55% Overall Yield

Teams scaling up tofacitinib intermediate production should adopt the pyridine hydrogenation route that proceeds through the dihydrochloride intermediate, which has been demonstrated to deliver 55% overall yield on multikilogram scale with 11:1 cis:trans diastereoselectivity . The route has been validated at the 50 g to kilogram scale, reducing the technical risk associated with transferring less-characterized alternative routes to pilot-plant operations.

Solid-Phase Handling and Automated Dispensing in High-Throughput Synthesis Facilities

The dihydrochloride salt is a crystalline solid (mp 249–251°C) that can be accurately dispensed using automated solid-handling equipment . The free base, a liquid at ambient temperature , requires liquid-handling systems and is more prone to weighing inaccuracies and oxidative degradation. For automated parallel synthesis or high-throughput process optimization, the solid dihydrochloride is the preferred physical form.

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